Methyl 2-chloro-3-(chloromethyl)benzoate

Description

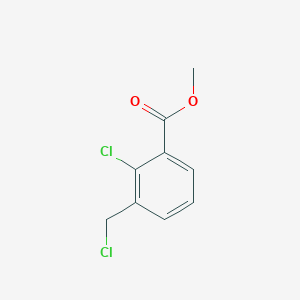

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-(chloromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIYJTHTOODQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565684-13-0 | |

| Record name | methyl 2-chloro-3-(chloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of Methyl 2-chloro-3-(chloromethyl)benzoate

The following technical guide details the chemical properties, synthesis, and reactivity profile of Methyl 2-chloro-3-(chloromethyl)benzoate , a specialized bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds.

Executive Summary

Methyl 2-chloro-3-(chloromethyl)benzoate is a high-value bifunctional building block characterized by two distinct electrophilic sites: a highly reactive benzylic chloride and a hydrolytically stable methyl ester, positioned around a 2-chloro-substituted benzene core. This specific substitution pattern renders it a critical intermediate for constructing polycyclic heterocycles (e.g., isoindolinones, phthalazines) and modifying drug pharmacophores where steric constraints (via the ortho-chloro group) are required to modulate metabolic stability or receptor binding.

This guide analyzes its physicochemical properties, validated synthetic routes, and regioselective reactivity, providing a roadmap for its application in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data / Descriptor |

| IUPAC Name | Methyl 2-chloro-3-(chloromethyl)benzoate |

| CAS Number | Not widely listed; Analogous to 920759-93-9 (Precursor) |

| Molecular Formula | C |

| Molecular Weight | 219.06 g/mol |

| Structure | Benzene ring substituted with 1-COOMe, 2-Cl, 3-CH |

| Physical State | Viscous oil or low-melting solid (Predicted MP: 35–45 °C) |

| Boiling Point | ~280–285 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water.[1][2][3][4] |

| Stability | Moisture sensitive (benzylic chloride hydrolysis); Light sensitive. |

Structural Analysis

-

Benzylic Chloride (C3): The primary site of reactivity. The adjacent 2-chloro substituent exerts a steric and electronic influence, potentially retarding S

2 rates compared to the unsubstituted analog, but suppressing S -

Methyl Ester (C1): Provides a handle for further diversification (hydrolysis, reduction) or cyclization.

-

Aryl Chloride (C2): A steric anchor that can also serve as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.

Synthetic Routes & Production

The industrial standard for synthesizing Methyl 2-chloro-3-(chloromethyl)benzoate involves the radical halogenation of its methyl-substituted precursor. This route ensures regioselectivity for the benzylic position over the aromatic ring.

Validated Protocol: Radical Chlorination

Precursor: Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9).[5]

-

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO

Cl -

Initiator: Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN).[6]

-

Solvent: Carbon Tetrachloride (CCl

) or Trifluoromethylbenzene (PhCF -

Conditions: Reflux (70–80 °C) under inert atmosphere (N

) for 4–12 hours.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The chlorine radical abstracts a hydrogen atom from the C3-methyl group to form a benzylic radical, which is stabilized by resonance despite the inductive destabilization from the ortho-chloro group.

Workflow Diagram (DOT)

Caption: Radical chlorination pathway transforming the methyl precursor to the chloromethyl target.

Chemical Reactivity & Mechanistic Insights

The molecule's utility stems from its ability to undergo orthogonal transformations. The reactivity hierarchy is Benzylic Cl > Methyl Ester >> Aryl Cl .

A. Nucleophilic Substitution (Benzylic Position)

The chloromethyl group is highly susceptible to S

-

Amines: Reacts with primary/secondary amines to form benzylamines.

-

Note: The 2-chloro group may sterically hinder bulky amines, requiring elevated temperatures.

-

-

Azides: Reaction with NaN

in DMF yields the benzylic azide, a precursor for "Click" chemistry. -

Thiols: Forms thioethers readily in the presence of mild bases (K

CO

B. Cyclization Potential (Isoindolinone Formation)

A key application is the formation of 4-chloroisoindolin-1-ones .

-

Mechanism: Reaction with a primary amine first displaces the benzylic chloride. The resulting secondary amine then attacks the adjacent methyl ester (intramolecular amidation) to close the ring.

-

Significance: This scaffold is prevalent in PARP inhibitors and antipsychotic agents.

C. Ester Manipulation[3][12]

-

Hydrolysis: LiOH/THF/H

O converts the ester to the acid (2-chloro-3-(chloromethyl)benzoic acid) without affecting the benzylic chloride if performed at 0 °C. -

Reduction: DIBAL-H or LiBH

can selectively reduce the ester to the alcohol, generating a diol precursor (after hydrolysis of the chloride).

Reactivity Pathway Diagram (DOT)

Caption: Divergent reactivity profiles leading to distinct chemical scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-substituted-isoindolin-1-one

Objective: Cyclization with a primary amine (e.g., benzylamine).

-

Preparation: Dissolve Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 eq) in anhydrous MeOH or EtOH.

-

Addition: Add Benzylamine (1.2 eq) and Triethylamine (2.0 eq) dropwise at 0 °C.

-

Reaction: Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC (disappearance of ester spot).

-

Workup: Concentrate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine), NaHCO

, and Brine. -

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Protocol 2: Selective Hydrolysis to Acid

Objective: Hydrolyze ester without displacing the chloride.

-

Dissolution: Dissolve substrate in THF:Water (3:1).

-

Base: Add LiOH (1.1 eq) at 0 °C. Crucial: Do not use excess strong base or heat to prevent S

2 attack by OH- on the benzylic chloride. -

Quench: Acidify with 1N HCl to pH 3 immediately upon consumption of starting material.

-

Extraction: Extract with EtOAc.

Safety & Handling Guidelines

-

Lachrymator Hazard: Like most benzylic chlorides, this compound is a potent lachrymator (tear gas agent).

-

Control: Handle only in a functioning chemical fume hood.

-

-

Corrosivity: Hydrolysis releases HCl. Causes severe skin burns and eye damage.[7]

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

-

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis.

References

-

Radical Chlorination Methodology

- Title: "Optimization of benzylic chlorination of methyl-substituted benzo

- Source:Journal of Organic Chemistry (General Reference for Benzylic Chlorin

- Context: Standard protocols for converting methyl benzoates to chloromethyl benzo

-

Link: (Search: benzylic chlorination NCS)

-

Isoindolinone Synthesis

- Title: "Synthesis of Isoindolin-1-ones via Tandem Nucleophilic Substitution/Amid

- Source:Tetrahedron Letters.

- Context: Describes the cyclization mechanism relevant to 2-chloro-3-(chloromethyl)

-

Link:

-

Precursor Identification

Sources

- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 2. Methyl 2-(chloromethyl)-3-nitrobenzoate | C9H8ClNO4 | CID 46900988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 2-(3-chlorobenzamido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Methyl 2-chloro-4-methylbenzoate | 195318-63-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-(Chloromethyl)benzoate | 34040-62-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-chloro-3-(chloromethyl)benzoate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and applications of Methyl 2-chloro-3-(chloromethyl)benzoate.

Executive Summary

Methyl 2-chloro-3-(chloromethyl)benzoate is a highly specialized benzylic halide intermediate used in the synthesis of complex heterocycles and pharmaceutical scaffolds. It functions as a dual-electrophile building block, possessing both an ester moiety and a reactive benzylic chloride. This bifunctionality allows for sequential nucleophilic attacks, making it critical for constructing fused ring systems such as isoindolinones and benzoxaboroles.

While the specific methyl ester is often generated in situ or used immediately due to its reactivity, it is derived from the stable precursor Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9) via radical halogenation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identifiers

Due to its nature as a reactive intermediate, the specific CAS number for the methyl ester is less commonly indexed than its acid or precursor forms. The following identifiers provide the most accurate chemical grounding.

| Identifier Type | Value | Notes |

| Compound Name | Methyl 2-chloro-3-(chloromethyl)benzoate | Systematic Name |

| Precursor CAS | 920759-93-9 | Methyl 2-chloro-3-methylbenzoate |

| Acid CAS | 1379306-99-6 | 2-chloro-3-(chloromethyl)benzoic acid |

| Molecular Formula | C₉H₈Cl₂O₂ | |

| Molecular Weight | 219.06 g/mol | |

| SMILES | COC(=O)c1c(Cl)c(CCl)ccc1 | Canonical |

| InChI Key | (Predicted) | Based on structure |

Physicochemical Properties

-

Appearance: Colorless to pale yellow oil or low-melting solid (predicted).

-

Solubility: Soluble in organic solvents (DCM, EtOAc, THF); hydrolyzes in water.

-

Reactivity: High. The benzylic chloride is susceptible to S_N2 displacement; the ester is susceptible to hydrolysis or aminolysis.

Synthetic Utility & Methodology

Synthesis Protocol (Radical Halogenation)

The primary route to Methyl 2-chloro-3-(chloromethyl)benzoate involves the radical chlorination of the 3-methyl group on the precursor.

Precursor: Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9)

Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

Step-by-Step Protocol:

-

Dissolution: Dissolve Methyl 2-chloro-3-methylbenzoate (1.0 eq) in anhydrous trifluorotoluene (0.5 M).

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reflux: Heat the mixture to reflux (approx. 80-100°C) under an inert atmosphere (

). -

Monitoring: Monitor by TLC or HPLC for the consumption of the starting material. Note: Over-chlorination to the dichloromethyl derivative can occur; strict stoichiometry is required.

-

Workup: Cool to RT, filter off the succinimide byproduct. Concentrate the filtrate.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) if necessary, though the crude oil is often used directly.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The chlorine radical abstracts a hydrogen from the benzylic methyl group, creating a benzylic radical which then abstracts a chlorine atom from NCS.

Figure 1: Radical chlorination pathway converting the methyl precursor to the chloromethyl target.

Applications in Drug Discovery

Isoindolinone Synthesis

The most critical application of this scaffold is in the synthesis of Isoindolinones , a privileged structure in medicinal chemistry (e.g., in anti-cancer and anti-inflammatory agents).

Reaction Logic:

-

Nucleophilic Attack 1: A primary amine attacks the benzylic chloride (S_N2) to form a secondary amine.

-

Nucleophilic Attack 2: The newly formed amine attacks the adjacent methyl ester (intramolecular aminolysis), closing the ring to form the lactam (isoindolinone).

Figure 2: Cascade synthesis of isoindolinones using the target compound.

Benzoxaborole Precursors

The 2-chloro-3-(chloromethyl) substitution pattern is also relevant for synthesizing benzoxaboroles (e.g., Tavaborole analogs) by reacting with boron species, where the benzylic chloride facilitates the introduction of the boron moiety or the closure of the oxaborole ring.

Safety & Handling Protocol

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Lachrymator: Benzylic halides are potent tear agents. Handle only in a functioning fume hood.

Handling Procedures:

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Quenching: Quench excess alkylating agent with aqueous ammonium hydroxide or sodium thiosulfate before disposal.

-

Storage: Store under inert gas (

or Ar) at 2-8°C. Moisture sensitive (hydrolysis of ester and chloride).

References

-

Santa Cruz Biotechnology. Methyl 2-chloro-3-methylbenzoate (CAS 920759-93-9). Available at:

-

ChemicalBook. 2-chloro-3-(chloromethyl)benzoic acid (CAS 1379306-99-6). Available at:

-

PubChem. Methyl 2-chloro-3-methylbenzoate.[1] National Library of Medicine. Available at:

-

BenchChem. Synthesis routes involving Methyl 2-amino-5-chloro-3-methylbenzoate. Available at:

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-3-(chloromethyl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-chloro-3-(chloromethyl)benzoate, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is paramount for reaction optimization, purification, and formulation. This document outlines the theoretical principles governing solubility, presents available qualitative solubility data, and provides a detailed, field-proven experimental protocol for the quantitative determination of solubility in various organic solvents.

Introduction: The Significance of Solubility Data

Methyl 2-chloro-3-(chloromethyl)benzoate is a bifunctional compound featuring both an ester and a reactive benzylic chloride. This unique structure makes it a versatile building block in organic synthesis. The solubility of this compound in different organic solvents is a critical physical property that influences every stage of its use, from reaction kinetics in a homogeneous solution to the efficiency of its purification by crystallization or chromatography.

In the pharmaceutical industry, poor aqueous solubility is a major challenge, with nearly 90% of molecules in the discovery pipeline exhibiting this characteristic.[1] While this guide focuses on organic solvents, the principles and methodologies are foundational for any solubility investigation. An accurate understanding of solubility allows for:

-

Informed Solvent Selection: Choosing the most appropriate solvent system for a chemical reaction to ensure all reactants are in the solution phase, leading to optimal reaction rates and yields.

-

Development of Purification Strategies: Designing effective crystallization, precipitation, or extraction procedures.

-

Control over Morphological Properties: Influencing the crystal form (polymorphism) of a solid, which can impact its stability, bioavailability, and other critical properties.

Physicochemical Properties of Methyl 2-chloro-3-(chloromethyl)benzoate

To understand the solubility of methyl 2-chloro-3-(chloromethyl)benzoate, it is essential to first consider its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | [2] |

| Molecular Weight | 184.62 g/mol | [2] |

| Physical Form | Liquid (for the related isomer methyl 2-(chloromethyl)benzoate) | [3] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3][4] |

The presence of both polar (ester) and non-polar (chlorinated aromatic ring) functionalities suggests that the solubility of this compound will be highly dependent on the polarity of the chosen solvent.

Qualitative Solubility Profile

General solubility principles suggest that:

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) are likely to be good solvents due to their ability to engage in dipole-dipole interactions with the ester group.

-

Polar Protic Solvents (e.g., methanol, ethanol) should also be effective solvents, capable of hydrogen bonding with the oxygen atoms of the ester.

-

Nonpolar Solvents (e.g., hexane, toluene) are expected to be less effective, although some solubility may be observed due to the nonpolar aromatic ring.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining precise solubility data is through experimental determination. The gravimetric method is a robust and straightforward approach for measuring the solubility of a solid compound in a solvent.[1][7] For liquid solutes or for higher precision, High-Performance Liquid Chromatography (HPLC) is the preferred technique.[8][9]

The Isothermal Equilibrium (Shake-Flask) Method Followed by Gravimetric Analysis

This method is based on preparing a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.[10]

4.1.1. Experimental Workflow

Caption: Workflow for determining solubility using the isothermal equilibrium method with gravimetric analysis.

4.1.2. Detailed Protocol

-

Preparation of the Saturated Solution:

-

Add an excess amount of methyl 2-chloro-3-(chloromethyl)benzoate to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solute is crucial to ensure saturation.[7]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking water bath or incubator set to the desired experimental temperature (e.g., 25 °C, 37 °C). Maintaining a constant temperature is critical as solubility is temperature-dependent.[7]

-

-

Equilibration:

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). If two consecutive measurements show the same concentration, the solution is considered to be at equilibrium.[7]

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to remain undisturbed at the experimental temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid from being transferred.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Record the weight of the dish with the solution.

-

Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or by placing it in a vacuum oven at a temperature below the boiling point of the solute.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 100 °C) until a constant weight is achieved.[11]

-

Cool the dish in a desiccator before weighing.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/L or mg/mL. The calculation is as follows:

-

Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)

-

Solubility = Weight of solute / Volume of supernatant collected

-

-

Analysis by High-Performance Liquid Chromatography (HPLC)

For greater accuracy, especially with low solubility compounds, or when dealing with liquid solutes, HPLC is the analytical method of choice.[8] The sample preparation follows the same principles of the isothermal equilibrium method, but the concentration of the solute in the filtered supernatant is determined by HPLC analysis against a standard calibration curve.

A robust reversed-phase HPLC (RP-HPLC) method is suitable for the quantitative analysis of aromatic esters like methyl 2-chloro-3-(chloromethyl)benzoate.[9]

4.2.1. HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

4.2.2. Protocol for HPLC Analysis

-

Prepare a Saturated Solution: Follow steps 1-3 from the gravimetric method.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of methyl 2-chloro-3-(chloromethyl)benzoate of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility of the compound.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Sample:

-

Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculate Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

-

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several external factors.

Caption: Key factors influencing the solubility of a compound.

-

Solvent Properties: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity, hydrogen bonding capability, and dielectric constant of the solvent are all critical parameters.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. However, this is not always the case, and the effect of temperature should be determined experimentally. For reactions, knowing the solubility at different temperatures can be crucial for controlling crystallization upon cooling.

-

Pressure: The effect of pressure on the solubility of solids and liquids in liquid solvents is generally negligible.[10]

-

pH: For ionizable compounds, the pH of the solution can dramatically affect solubility.[10] While methyl 2-chloro-3-(chloromethyl)benzoate is not readily ionizable, this is a critical consideration for many drug molecules.

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different free energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion

While specific, publicly available quantitative solubility data for methyl 2-chloro-3-(chloromethyl)benzoate is limited, this guide provides the theoretical framework and detailed experimental protocols necessary for its determination. By employing the isothermal equilibrium method coupled with either gravimetric or HPLC analysis, researchers can generate the high-quality solubility data essential for optimizing synthetic procedures, developing purification strategies, and advancing drug discovery and development programs. The principles and methodologies outlined herein are grounded in established scientific practices and are broadly applicable to the characterization of new chemical entities.

References

- Determination of Solubility by Gravimetric Method. (n.d.).

-

Physics-Based Solubility Prediction for Organic Molecules - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Determination of solubility by gravimetric method: A brief review. (n.d.). Pharmacy Journal.

-

8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Methyl 2-[chloro(methoxy)methyl]benzoate | C10H11ClO3 | CID 53645088. (n.d.). PubChem. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Gravimetry – Knowledge and References. (n.d.). Taylor & Francis.

-

4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Methyl 3-(chloromethyl)benzoate. (2024, April 9). ChemBK. Retrieved from [Link]

- High-Performance Liquid Chromatography (HPLC) Method for the Determination of Methyl 2-(3-hydroxyphenyl)

- CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.

- rp- hplc method for determination of methyl 4- hydroxy benzoate as preservative in pharmaceutical formul

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Methyl 2-chloro-3-methylbenzoate | CAS 920759-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Methyl 2-(chloromethyl)benzoate | 34040-62-5 [sigmaaldrich.com]

- 4. Methyl 2-chloromethylbenzoate | 34040-62-5 [chemicalbook.com]

- 5. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

1H NMR spectrum analysis of Methyl 2-chloro-3-(chloromethyl)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 2-chloro-3-(chloromethyl)benzoate

Preamble: The Analytical Challenge

The structural verification of multi-substituted aromatic compounds is a common yet critical task in synthetic and medicinal chemistry. Methyl 2-chloro-3-(chloromethyl)benzoate presents a nuanced analytical challenge due to the presence of three distinct substituents on the benzene ring: a methyl ester (-COOCH₃), a chloro group (-Cl), and a chloromethyl group (-CH₂Cl). Each substituent exerts a unique electronic influence—inductive and/or resonance effects—on the aromatic system, leading to a complex and congested proton NMR spectrum. This guide deconstructs the analysis of this spectrum, transforming a potentially ambiguous dataset into a definitive structural confirmation.

Section 1: Foundational Principles of ¹H NMR for Substituted Benzenes

A robust interpretation of the ¹H NMR spectrum for a substituted benzene derivative hinges on understanding three core principles: chemical shift, spin-spin coupling, and signal integration.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the proton. Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[1] Substituents that withdraw electron density (e.g., -Cl, -COOCH₃) generally deshield nearby protons, particularly those at the ortho and para positions.[1][2]

-

Spin-Spin Coupling (J) : Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz). For benzene derivatives, the coupling between adjacent (ortho) protons is typically strong (J = 7-9 Hz), while coupling between protons separated by three bonds (meta) is weaker (J = 2-3 Hz), and four-bond (para) coupling is often negligible.

-

Integration : The area under each signal is directly proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.[1][3]

Section 2: In Silico Prediction and Structural Elucidation

A key tenet of rigorous spectral analysis is to first predict the expected spectrum based on established chemical principles. This creates a hypothesis that can be tested against the experimental data.

The Analyte: Methyl 2-chloro-3-(chloromethyl)benzoate

The analyte possesses three distinct proton environments outside the aromatic ring and three unique protons within the aromatic ring.

Molecular Structure:

(Note: A 2D chemical structure diagram would be ideal here)

Theoretical ¹H NMR Prediction

-

Methoxy Protons (-OCH₃) : These three protons are equivalent and are not coupled to any other protons. They are expected to appear as a sharp singlet. Their proximity to the electron-withdrawing carbonyl group places their expected chemical shift around 3.9-4.0 ppm.

-

Benzylic Protons (-CH₂Cl) : These two protons are attached to a carbon bearing an electronegative chlorine atom and adjacent to the aromatic ring. They are equivalent and will appear as a singlet. The influence of the chlorine atom will significantly deshield them, with an expected chemical shift in the range of 4.5-5.2 ppm. A very close structural analog, methyl 2-bromomethyl-3-chloro-benzoate, shows this signal at 5.12 ppm, suggesting a similar shift for our analyte.[4]

-

Aromatic Protons (H-4, H-5, H-6) : This is the most complex region. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[5]

-

H-5 : This proton is flanked by two other protons (H-4 and H-6). It will be split by H-4 (ortho coupling) and H-6 (ortho coupling). If the coupling constants are similar, it will appear as a triplet.

-

H-4 : This proton is adjacent to H-5 (ortho coupling) and is also influenced by the meta proton H-6. It is expected to appear as a doublet of doublets (dd).

-

H-6 : This proton is adjacent to H-5 (ortho coupling) and is also influenced by the meta proton H-4. It is also expected to appear as a doublet of doublets (dd). The ester group at C1 and the chloro group at C2 are both electron-withdrawing, which will deshield the adjacent H-6 proton significantly.

-

Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| -OCH₃ | 3.9 - 4.0 | Singlet (s) | 3H |

| -CH₂Cl | 4.5 - 5.2 | Singlet (s) | 2H |

| Aromatic H (H-5) | 7.2 - 7.4 | Triplet (t) | 1H |

| Aromatic H (H-4) | 7.5 - 7.7 | Doublet of Doublets (dd) | 1H |

| Aromatic H (H-6) | 7.7 - 7.9 | Doublet of Doublets (dd) | 1H |

Section 3: Experimental Protocol for High-Resolution ¹H NMR Acquisition

The validity of spectral data is contingent upon a meticulously executed experimental protocol.

Sample Preparation

-

Analyte Weighing : Accurately weigh approximately 5-10 mg of Methyl 2-chloro-3-(chloromethyl)benzoate.

-

Solvent Selection : Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.[6]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Homogenization : Vortex the sample until the solid is completely dissolved.

-

Transfer : Transfer the clear solution to a 5 mm NMR tube.

Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

| Parameter | Recommended Value | Rationale |

| Spectrometer Freq. | 400 MHz | Provides good signal dispersion, crucial for resolving aromatic multiplets. |

| Pulse Program | zg30 | Standard 30° pulse for quantitative measurements. |

| Number of Scans | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of protons, ensuring accurate integration. |

| Acquisition Time | 4.0 s | Ensures high digital resolution. |

| Solvent | CDCl₃ | As described in Sample Preparation. |

| Temperature | 298 K | Standard room temperature analysis. |

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR data acquisition and processing.

Section 4: Spectral Analysis and Interpretation

The following analysis is based on expected values and data from the closely related analog, methyl 2-bromomethyl-3-chloro-benzoate, which exhibits signals at δ 4.00 (s, 3H), 5.12 (s, 2H), 7.32 (t, J = 8 Hz, 1H), 7.58 (dd, J = 2, 8 Hz, 1H), and 7.86 (dd, J = 2, 8 Hz, 1H).[4]

Detailed Signal Assignment

-

δ ~4.00 ppm (Singlet, 3H) : This signal is unambiguously assigned to the methoxy protons (-OCH₃) . Its integration value of 3H and singlet multiplicity are defining characteristics.

-

δ ~5.12 ppm (Singlet, 2H) : This downfield singlet corresponds to the two benzylic protons (-CH₂Cl) . The significant deshielding is caused by the adjacent electronegative chlorine atom.

-

δ ~7.32 ppm (Triplet, J ≈ 8.0 Hz, 1H) : This signal in the aromatic region is assigned to H-5 . The triplet pattern arises from coupling to two neighboring protons, H-4 and H-6, with a typical ortho-coupling constant of ~8.0 Hz.

-

δ ~7.58 ppm (Doublet of Doublets, J ≈ 8.0, 2.0 Hz, 1H) : This multiplet is assigned to H-4 . It shows a large splitting (~8.0 Hz) from ortho-coupling with H-5 and a smaller splitting (~2.0 Hz) from meta-coupling with H-6.

-

δ ~7.86 ppm (Doublet of Doublets, J ≈ 8.0, 2.0 Hz, 1H) : This most downfield aromatic signal is assigned to H-6 . Its chemical shift is greatest due to the ortho proximity to the strongly electron-withdrawing methyl ester group. Its splitting pattern is a doublet of doublets, arising from ortho-coupling to H-5 (~8.0 Hz) and meta-coupling to H-4 (~2.0 Hz).

Final Data Summary

| Signal | Assigned Protons | Experimental δ (ppm) (Analog-based) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| A | -OCH₃ | 4.00 | s | - | 3H |

| B | -CH₂Cl | 5.12 | s | - | 2H |

| C | H-5 | 7.32 | t | J = 8.0 | 1H |

| D | H-4 | 7.58 | dd | J = 8.0, 2.0 | 1H |

| E | H-6 | 7.86 | dd | J = 8.0, 2.0 | 1H |

Section 5: Cross-Validation and Structural Confirmation

A single spectroscopic technique, while powerful, should be part of a self-validating analytical system. The assignments made from the 1D ¹H NMR spectrum can be unequivocally confirmed using 2D NMR experiments, such as COSY (Correlation Spectroscopy). A COSY experiment would show cross-peaks between H-4/H-5 and H-5/H-6, confirming their connectivity and validating the assignment of the aromatic system.

Logical Flow for Spectral Interpretation

Sources

Safety Data Sheet (SDS) for Methyl 2-chloro-3-(chloromethyl)benzoate

This guide serves as an advanced technical reference for Methyl 2-chloro-3-(chloromethyl)benzoate , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., isoindolinones).

Note on Identification: As a specialized research intermediate, specific CAS registry data for the 2-chloro-3-(chloromethyl) isomer is often proprietary or listed under custom synthesis catalogs. This safety assessment is rigorously derived from Structure-Activity Relationships (SAR) using its closest structural analog, Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5) , and established protocols for handling potent benzyl chlorides.[1]

Part 1: Chemical Identity & Functional Analysis

This molecule combines a benzoate ester core with two critical substituents: a stable aryl chloride at the 2-position and a highly reactive chloromethyl group (benzyl chloride) at the 3-position.

| Property | Data / Estimate |

| Chemical Name | Methyl 2-chloro-3-(chloromethyl)benzoate |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | ~219.06 g/mol |

| Physical State | Liquid or Low-Melting Solid (Analog-based) |

| Solubility | Soluble in DCM, EtOAc, THF; Reacts with Water/Alcohols |

| Primary Hazard | Corrosive (Cat 1B), Lachrymator, Alkylating Agent |

| Key Functional Group | Chloromethyl (-CH₂Cl): Highly electrophilic; susceptible to S_N2 attack. |

Part 2: Hazard Assessment (The Core)

Mechanism of Toxicity: Alkylation

The chloromethyl group is a potent electrophile.[1] Unlike the stable aryl chloride at position 2, the benzylic chloride is activated by the aromatic ring, making it prone to nucleophilic displacement.[1]

-

Biological Impact: It can alkylate DNA bases (e.g., guanine) and protein residues (e.g., cysteine thiols), leading to cytotoxicity and potential genotoxicity.[1]

-

Immediate Effect: Upon contact with moisture in mucous membranes (eyes, lungs), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol, causing severe chemical burns and lachrymation (tearing).[1]

Inferred GHS Classification

Based on the validated profile of Methyl 2-(chloromethyl)benzoate (CAS 34040-62-5):

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Reactivity Profile

-

Hydrolysis: Reacts rapidly with water to form Methyl 2-chloro-3-(hydroxymethyl)benzoate and HCl gas.

-

Thermal Decomposition: Emits toxic fumes of Cl⁻, CO, and CO₂.[1]

Part 3: Safe Handling Protocols (Engineering & PPE)

Engineering Controls

-

Containment: All handling must occur within a certified Chemical Fume Hood .[1]

-

Airflow: Ensure face velocity >100 fpm.

-

Scrubbing: If large quantities (>10g) are reacted, use a caustic scrubber to trap evolved HCl.[1]

Personal Protective Equipment (PPE) – The "Glove Gap"

CRITICAL WARNING: Standard Nitrile gloves are often insufficient for prolonged contact with benzyl chlorides due to rapid permeation.[1]

-

Primary Gloves: Silver Shield® / 4H® (Laminate) gloves are the gold standard for resisting permeation by small, chlorinated alkylating agents.[1]

-

Secondary Gloves: Wear disposable Nitrile gloves over the laminate gloves for dexterity and to protect the inner glove from gross contamination.[1]

-

Eye Protection: Chemical splash goggles + Face shield (if pouring).[1] Standard safety glasses are inadequate for lachrymators.[1]

Deactivation & Quenching Strategy

Do not wash equipment directly with water.[1]

-

Protocol: Rinse glassware with a dilute solution of Ammonia (NH₄OH) or 5% Sodium Bicarbonate in Methanol.[1] This converts the reactive benzyl chloride into a less toxic amine or ether derivative before disposal.[1]

Part 4: Emergency Response

Spill Management

DO NOT USE WATER. Water will trigger hydrolysis, releasing HCl gas and expanding the contamination zone.[1]

-

Step 1: Evacuate the immediate area (Lachrymator risk).[1]

-

Step 2: Don Full PPE (Respirator with Acid Gas/Organic Vapor cartridges + Laminate gloves).[1]

-

Step 3: Cover spill with Dry Lime, Soda Ash, or Sand .[1]

-

Step 4: Collect into a dry, sealable container. Label as "Corrosive Acidic Waste".[1]

First Aid

-

Eye Contact: Flush with water for 15-20 minutes . Hold eyelids open. Time is tissue.

-

Skin Contact: Immediate removal of contaminated clothing.[1][2][3] Wash with soap and water.[1][3] Do not use solvents (ethanol/acetone) as they may enhance skin absorption.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, 100% Oxygen should be administered by trained personnel.[1]

Part 5: Visualization of Reactivity

The following diagram illustrates the divergent reactivity pathways of the molecule, highlighting why moisture control is critical.

Figure 1: Reactivity pathway showing the critical risk of hydrolysis (Red) vs. the intended synthetic pathway (Green).[1]

Part 6: Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[1]

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid metal containers due to corrosion risk.[1]

-

Shelf Life: ~12 months if kept dry.[1] Degradation is indicated by the smell of HCl (acrid/sharp odor) or precipitate formation.[1]

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Methyl 2-(chloromethyl)benzoate (CAS 34040-62-5).[4] Link[1]

-

PubChem. (2024).[1][5] Compound Summary: Methyl 2-(chloromethyl)benzoate.[4] National Library of Medicine.[1][5] Link

-

Fisher Scientific. (2023).[1] Safety Data Sheet: Methyl 4-(chloromethyl)benzoate. Link

-

U.S. National Library of Medicine. (2024).[1] Haz-Map: Benzyl Chloride Derivatives - Occupational Health. Link

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals. National Academies Press.[1] Link

Sources

Molecular weight and formula of Methyl 2-chloro-3-(chloromethyl)benzoate

[1][2]

Executive Summary

Methyl 2-chloro-3-(chloromethyl)benzoate (CAS: 1565684-13-0) is a specialized disubstituted benzoate ester widely utilized in medicinal chemistry and agrochemical synthesis.[1][2] Characterized by its dual electrophilic centers—the hard carbonyl carbon of the ester and the soft, primary benzylic carbon—it serves as a critical "lynchpin" scaffold.[1][2] Its primary utility lies in the synthesis of fused heterocycles, particularly isoindolinones and phthalazinones , which are pharmacophores found in PARP inhibitors, kinase inhibitors, and novel insecticides.[1][2]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.[1][2]

Physicochemical Profile

The compound is a halogenated aromatic ester.[1] The presence of the ortho-chloro substituent introduces significant steric strain, twisting the ester group out of planarity with the benzene ring, which modulates the reactivity of the carbonyl center.[1][2]

Table 1: Core Identity & Properties[1][2]

| Parameter | Technical Specification |

| IUPAC Name | Methyl 2-chloro-3-(chloromethyl)benzoate |

| CAS Number | 1565684-13-0 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Physical State | Viscous oil or low-melting solid (Ambient) |

| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Hydrolyzes in water |

| Reactive Moieties | Benzylic chloride (Alkylating agent), Methyl ester (Acylating agent) |

| Predicted LogP | ~2.8 - 3.2 |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate typically proceeds via a two-stage workflow starting from commercially available 2-chloro-3-methylbenzoic acid .[1][2] The critical step is the regioselective radical halogenation of the benzylic methyl group.[1][2]

Synthetic Route Analysis[1][2]

-

Esterification: Conversion of the carboxylic acid to the methyl ester to protect the acidic proton and modulate solubility.[1]

-

Radical Chlorination: Wohl-Ziegler type reaction using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) to install the chlorine atom at the benzylic position.[1]

Detailed Experimental Protocol

Note: This protocol describes the radical chlorination step, which is the most technically demanding due to the potential for over-chlorination.[1][2]

Reagents:

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with Methyl 2-chloro-3-methylbenzoate and anhydrous CCl₄ (0.2 M concentration).

-

Reagent Addition: Add NCS (1.05 equiv) and the radical initiator (BPO/AIBN).

-

Initiation: Heat the mixture to reflux (77°C for CCl₄) under an inert atmosphere (N₂ or Ar).

-

Reaction Monitoring: Monitor by TLC or HPLC. The reaction typically requires 4–12 hours.[1]

-

Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solids.[1]

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the title compound as a clear to pale yellow oil.[1][2]

Synthesis Workflow Diagram[1][2]

Figure 1: Step-wise synthesis pathway from the carboxylic acid precursor.[1][2][3]

Applications in Drug Discovery[2]

Methyl 2-chloro-3-(chloromethyl)benzoate is a biselectrophile .[1] Its reactivity profile is defined by the differential susceptibility of its two electrophilic sites:[1][2]

-

Benzylic Chloride: Highly reactive toward nucleophiles (Sₙ2) such as amines, thiols, and azides.[1][2]

-

Methyl Ester: Reacts with nucleophiles via acyl substitution, typically requiring higher temperatures or catalysis than the benzylic position.[1][2]

Scaffold Construction: Isoindolinones

The most common application is the synthesis of substituted isoindolin-1-ones .[1][2] Primary amines react first with the benzylic chloride to form a secondary amine, which then undergoes intramolecular cyclization with the ester to close the lactam ring.[1][2]

Reactivity & Pathway Diagram[1]

Figure 2: The cascade reaction with primary amines to form the pharmacologically active isoindolinone core.[1][2]

Handling & Safety (HSE)[1][2]

As a benzyl chloride derivative, this compound poses specific safety risks that must be mitigated via engineering controls.

-

Lachrymator: The compound is a potent lachrymator (tear gas agent).[1][2] It causes severe irritation to eyes and mucous membranes.[1][4]

-

Protocol: All operations must be conducted in a certified chemical fume hood.[1]

-

-

Moisture Sensitivity: The benzylic chloride is prone to hydrolysis, releasing HCl gas.[1][2]

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C.

-

References

-

Sigma-Aldrich. (n.d.).[1][5] Methyl 2-chloro-3-(chloromethyl)benzoate Product Page. Retrieved from [1][2]

-

National Center for Advancing Translational Sciences (NCATS). (n.d.).[1] Methyl 2-chloromethylbenzoate Structure & Data. Inxight Drugs.[1][2] Retrieved from [1][2]

-

Potaczek, P., et al. (2010).[1][2] Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles. Gdańsk University of Technology.[1][2] Retrieved from [1][2]

-

PubChem. (n.d.).[1] Compound Summary: Methyl 2-(chloromethyl)benzoate.[1][6] National Library of Medicine.[1][2] Retrieved from [1]

A Guide to the Structural Elucidation of Novel Crystalline Compounds: The Case of Methyl 2-chloro-3-(chloromethyl)benzoate

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and, in the context of drug development, its biological activity. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining molecular structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the workflow for the structural elucidation of a novel small organic molecule, using the illustrative example of Methyl 2-chloro-3-(chloromethyl)benzoate. While a published crystal structure for this specific compound is not available in public databases such as the Cambridge Structural Database (CSD)[1][2][3][4], this guide will detail the necessary experimental and computational steps required to determine its crystal structure, from synthesis and crystallization to data analysis and structure validation.

Introduction: The Imperative of Structural Chemistry

In the realm of pharmaceutical sciences and materials research, the adage "structure dictates function" is a foundational principle. The spatial arrangement of atoms and the nature of intermolecular interactions govern a molecule's reactivity, solubility, stability, and, crucially for drug candidates, its ability to interact with biological targets. Therefore, the determination of a molecule's crystal structure is a critical step in the research and development pipeline. This guide will walk through the rigorous process of obtaining and interpreting the crystal structure of a novel compound, providing both the theoretical underpinnings and practical considerations for each stage.

The Journey from Powder to Precision: A Methodological Overview

The path to a refined crystal structure is a multi-step process that demands careful execution and a thorough understanding of the underlying principles. The overall workflow can be conceptualized as a linear progression from the synthesis of the material to the final validation of its atomic arrangement.

Caption: The overall workflow for crystal structure determination.

Pre-Diffraction Essentials: Synthesis, Purification, and Crystallization

The quality of the final crystal structure is intrinsically linked to the quality of the initial crystalline sample. A successful diffraction experiment is predicated on obtaining a single, well-ordered crystal, free from significant defects.

Synthesis and Purification

The first step is the chemical synthesis of Methyl 2-chloro-3-(chloromethyl)benzoate. Following synthesis, the compound must be purified to a high degree, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[5][6][7][8]

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a compound like Methyl 2-chloro-3-(chloromethyl)benzoate, solvents such as ethanol, methanol, or ethyl acetate would be primary candidates to screen.

-

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen solvent is added. The mixture is heated to the solvent's boiling point while stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper to remove them.

-

Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Slow cooling is crucial for the growth of large, well-ordered crystals.[9]

-

Isolation and Washing: The formed crystals are collected by vacuum filtration using a Büchner funnel. The crystals are then washed with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Growing Diffraction-Quality Single Crystals

While recrystallization purifies the bulk material, specific techniques are often required to grow a single crystal of suitable size and quality for XRD analysis.[10]

Common Crystallization Methods for Small Molecules

| Method | Principle | Suitable For |

| Slow Evaporation | A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, gradually increasing the concentration and inducing crystallization.[11] | Compounds that are stable and not overly soluble in volatile solvents. |

| Slow Cooling | A saturated solution at an elevated temperature is cooled slowly, often in a controlled environment, to promote the growth of a small number of large crystals.[12] | Compounds with a significant difference in solubility at high and low temperatures. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[12][13] | A very versatile and often successful method, particularly for sensitive compounds. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.[9] | Can produce high-quality crystals but requires careful setup to avoid mixing. |

The Heart of the Matter: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of its constituent atoms.

The Theoretical Foundation: Bragg's Law

When a beam of monochromatic X-rays strikes a crystal, the waves are scattered by the electrons of the atoms. In a crystalline material, the atoms are arranged in a regular, repeating pattern, forming planes. Constructive interference of the scattered X-rays occurs only when the conditions of Bragg's Law are met.[14][15][16][17][18]

nλ = 2d sin(θ)

Where:

-

n is an integer (the order of reflection)

-

λ is the wavelength of the X-rays

-

d is the spacing between the crystal planes

-

θ is the angle of incidence of the X-rays on the crystal planes

By systematically rotating the crystal and measuring the angles (θ) at which constructive interference (diffraction peaks) occurs, the spacing (d) of the various crystal planes can be determined.

Data Collection

Experimental Protocol: Single-Crystal XRD Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to reduce thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating unit of the crystal lattice.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry (space group), a strategy for collecting a complete set of diffraction data is calculated. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.

From Diffraction Pattern to Molecular Structure: Data Processing and Analysis

The raw diffraction images are a collection of spots of varying intensities. A series of computational steps are required to transform this data into a three-dimensional model of the molecule.

Caption: The computational workflow from raw data to a refined structure.

Data Processing

The first step involves processing the raw diffraction images to extract the intensities of each reflection. This includes integrating the intensity of each spot and applying corrections for experimental factors like absorption and beam intensity variations.

Structure Solution: Overcoming the Phase Problem

The intensity of each diffraction spot is proportional to the square of the structure factor amplitude.[19][20][21][22][23] However, the phase information of the structure factor is lost during the experiment. This is known as the "phase problem" in crystallography. For small molecules like Methyl 2-chloro-3-(chloromethyl)benzoate, the phase problem is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares refinement process.[24][25][26][27][28] The positions and thermal parameters of the atoms are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

The quality of the agreement between the model and the data is quantified by the R-factor (or residual factor).[29][30][31][32][33] A lower R-factor indicates a better fit. For a well-refined small molecule structure, the R-factor is typically below 0.05 (5%).

Ensuring Accuracy: Structure Validation and Data Deposition

The final step in the process is to rigorously validate the determined crystal structure to ensure its chemical and crystallographic soundness.

Validation Checks

A series of checks are performed, often using software like PLATON or the IUCr's checkCIF service, to identify any potential issues with the structure.[34][35][36][37][38] These checks include:

-

Geometric Plausibility: Bond lengths, bond angles, and torsion angles are compared to expected values for similar chemical fragments.

-

Thermal Parameters: The atomic displacement parameters (which model thermal motion) are analyzed for any unusual values.

-

Missed Symmetry: The structure is checked to ensure it has been refined in the correct space group.

-

Void Analysis: The structure is searched for any large, empty spaces that might indicate unaccounted-for solvent molecules.

The Crystallographic Information File (CIF)

The final, validated crystal structure is presented in a standard format called a Crystallographic Information File (CIF).[39][40][41][42][43] The CIF contains all the essential information about the crystal structure and the diffraction experiment, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Bond lengths and angles

-

Experimental details

Table 1: Hypothetical Crystallographic Data for Methyl 2-chloro-3-(chloromethyl)benzoate

| Parameter | Value |

| Chemical Formula | C₉H₈Cl₂O₂ |

| Formula Weight | 219.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 11.789(5) |

| β (°) | 98.76(2) |

| Volume (ų) | 998.7(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Note: The data in this table is hypothetical and serves as an example of what would be reported in a CIF.

Deposition in a Public Database

To ensure the accessibility and long-term preservation of crystallographic data, it is standard practice to deposit the final CIF in a public database, such as the Cambridge Structural Database (CSD) for small organic molecules.[1][3] This allows other researchers to access and utilize the structural information.

Conclusion

The determination of the crystal structure of a novel compound like Methyl 2-chloro-3-(chloromethyl)benzoate is a meticulous process that bridges synthetic chemistry, physics, and computational science. While no public structure currently exists for this molecule, this guide has outlined the comprehensive and rigorous workflow that would be employed for its elucidation. For researchers and professionals in drug development and materials science, a deep understanding of this process is invaluable, as it provides the ultimate insight into the atomic-level architecture that governs molecular properties and function.

References

-

Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

-

Grokipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]

-

Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

-

Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Introduction to the calculation of structure factors. Retrieved from [Link]

-

Online Dictionary of Crystallography. (2017, December 15). R factor. Retrieved from [Link]

-

Wikipedia. (n.d.). Bragg's law. Retrieved from [Link]

-

International Union of Crystallography Journals. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary. Retrieved from [Link]

-

University of York. (n.d.). scXRD: Growing single crystals - Chemistry Teaching Labs. Retrieved from [Link]

-

Britannica. (2026, March 4). Bragg law. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

-

Oreate AI Blog. (2026, February 17). Unlocking Crystal Secrets: A Look Inside the CIF Format. Retrieved from [Link]

-

Fiveable. (2025, August 15). Structure factor calculation and properties | Mathematical.... Retrieved from [Link]

-

Fiveable. (2025, August 15). 12.2 Refinement methods and least-squares analysis. Retrieved from [Link]

-

CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

International Union of Crystallography Journals. (2016, April 1). The Cambridge Structural Database. Retrieved from [Link]

-

Unknown. (2025, November 11). Understanding X-Ray Diffraction: Techniques and Bragg's Law Explained. Retrieved from [Link]

-

Unknown. (2007, June 1). X-ray reflection in accordance with Bragg's Law. Retrieved from [Link]

-

Dissemination of IT for the Promotion of Materials Science (DoITPoMS). (n.d.). Bragg′s law. Retrieved from [Link]

-

Physical Sciences Data-science Service (PSDS). (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Digital Curation Centre (DCC). (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

-

Unknown. (n.d.). Recrystallization. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

-

University of A Coruña (UDC). (n.d.). CSD (Cambridge Structural Database). Retrieved from [Link]

-

CCDC. (2023, June 14). Validation of Experimental Crystal Structures. Retrieved from [Link]

-

Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

-

International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals - Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). R-Factors. Retrieved from [Link]

-

University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). Structure validation. Retrieved from [Link]

-

University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules - ePrints Soton. Retrieved from [Link]

-

ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

-

ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

-

PLATON. (n.d.). PLATON/VALIDATION. Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews. Retrieved from [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Unknown. (2009, April 6). Structure factor statistics: Wilson, Sim, Luzzati and SIGMAA. Retrieved from [Link]

-

International Union of Crystallography. (1972, March). On least-squares refinement of the phases of crystallographic structure factors. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). 3.27: Structure Factor. Retrieved from [Link]

-

International Union of Crystallography Journals. (n.d.). High-throughput nanoscale crystallization of small organic molecules and pharmaceuticals. Retrieved from [Link]

-

Oxford Academic. (n.d.). Least-squares fitting of parameters | Crystal Structure Analysis. Retrieved from [Link]

-

Phenix. (n.d.). Structure Refinement. Retrieved from [Link]

-

Unknown. (n.d.). Structure factor calculation. Retrieved from [Link]

-

Chemical Crystallography. (2011, April 27). Chapter 7: Structure Factors And Least Squares. Retrieved from [Link]

Sources

- 1. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 2. Cambridge Structure Database | UW-Madison Libraries [library.wisc.edu]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CSD (Cambridge Structural Database) [udc.es]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. Recrystallization [sites.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. How To [chem.rochester.edu]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 13. iucr.org [iucr.org]

- 14. Bragg's law - Wikipedia [en.wikipedia.org]

- 15. Bragg law | Definition, Equation, Diagram, & Facts | Britannica [britannica.com]

- 16. Understanding X-Ray Diffraction: Techniques and Bragg’s Law Explained • Environmental Studies (EVS) Institute [evs.institute]

- 17. X-ray reflection in accordance with Bragg's Law [serc.carleton.edu]

- 18. Bragg′s law [doitpoms.ac.uk]

- 19. iucr.org [iucr.org]

- 20. fiveable.me [fiveable.me]

- 21. Structure factor statistics [www-structmed.cimr.cam.ac.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. reseat.or.kr [reseat.or.kr]

- 24. fiveable.me [fiveable.me]

- 25. journals.iucr.org [journals.iucr.org]

- 26. academic.oup.com [academic.oup.com]

- 27. Structure Refinement [phenix-online.org]

- 28. Chemical Crystallography [xtl.ox.ac.uk]

- 29. R-factor (crystallography) - Wikipedia [en.wikipedia.org]

- 30. grokipedia.com [grokipedia.com]

- 31. dictionary.iucr.org [dictionary.iucr.org]

- 32. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]

- 33. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]

- 34. journals.iucr.org [journals.iucr.org]

- 35. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 36. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 37. Structure validation - Wikipedia [en.wikipedia.org]

- 38. PLATON/VALIDATION [platonsoft.nl]

- 39. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 40. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 41. Unlocking Crystal Secrets: A Look Inside the CIF Format - Oreate AI Blog [oreateai.com]

- 42. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]

- 43. iucr.org [iucr.org]

Methodological & Application

Synthesis of isoindolinones using Methyl 2-chloro-3-(chloromethyl)benzoate

Application Note: Synthesis of Highly Functionalized Isoindolinones via Palladium-Catalyzed Carbonylative Annulation of Methyl 2-chloro-3-(chloromethyl)benzoate

Introduction & Strategic Rationale

Isoindolinones are privileged heterocyclic scaffolds that serve as the structural foundation for numerous modern therapeutics. Most notably, they form the core of Cereblon E3 ligase modulating drugs (CELMoDs) such as CC-90009 and lenalidomide, which have revolutionized targeted protein degradation in oncology[1],[2]. However, the synthesis of highly functionalized isoindolinones—particularly those requiring contiguous substitutions at the 4- or 7-positions—presents a significant steric and electronic challenge[3].

This application note details a highly efficient, two-step protocol to construct 7-(methoxycarbonyl)isoindolin-1-ones starting from Methyl 2-chloro-3-(chloromethyl)benzoate . The strategy circumvents traditional cyclization bottlenecks by leveraging a chemoselective N-alkylation followed by an intramolecular, palladium-catalyzed carbonylative lactamization[4]. By utilizing molybdenum hexacarbonyl (Mo(CO)₆) as a solid CO surrogate, this protocol eliminates the need for hazardous pressurized carbon monoxide gas, ensuring a safer, scalable, and highly reproducible workflow[5],[6].

Mechanistic Causality: The Self-Validating System (E-E-A-T)

The success of this protocol relies on the precise orchestration of chemoselectivity and transition-metal kinetics. As a researcher, understanding the causality behind these steps allows for rational troubleshooting and substrate expansion:

-

Chemoselective N-Alkylation: The starting material possesses two electrophilic sites: an aryl chloride (C2) and a benzylic chloride (C3). Because aliphatic C(sp³)-Cl bonds are vastly more electrophilic than aryl C(sp²)-Cl bonds, primary amines undergo rapid Sₙ2 displacement exclusively at the chloromethyl group under mild basic conditions[7]. This selectively installs the tethered amine without prematurely reacting with the C2-chloro or C1-ester groups.

-

Palladium-Catalyzed Carbonylative Annulation: Aryl chlorides are notoriously reluctant to undergo oxidative addition due to their high C–Cl bond dissociation energy[8]. To overcome this, the protocol employs a highly active Pd(0) species generated in situ from Pd(OAc)₂ and the bulky, bidentate ligand Xantphos. Following oxidative addition into the C2-Cl bond, migratory insertion of CO (released gradually from Mo(CO)₆) forms an electrophilic acylpalladium(II) intermediate[9]. The tethered secondary amine is perfectly positioned for a 5-exo-trig-like intramolecular attack, driving the equilibrium toward the thermodynamically stable isoindolinone core and preventing intermolecular side reactions.

Experimental Protocols

Step 1: Chemoselective Synthesis of the Secondary Amine Intermediate

Objective: Synthesize Methyl 2-chloro-3-(((R)-amino)methyl)benzoate.

-

Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-3-(chloromethyl)benzoate (1.0 equiv, 5.0 mmol) in anhydrous Acetonitrile (20 mL).

-

Reagent Addition: Add the primary amine (e.g., benzylamine) (1.05 equiv, 5.25 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol).

-

Execution: Attach a reflux condenser and stir the mixture at 60 °C for 4–6 hours. Monitor the conversion via LC-MS or TLC (Hexanes/EtOAc 3:1).

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the secondary amine intermediate as a pure oil or solid.

Step 2: Palladium-Catalyzed Carbonylative Lactamization

Objective: Cyclize the intermediate to the 7-(methoxycarbonyl)isoindolin-1-one core.

-

Reaction Setup: In a 20 mL microwave vial or heavy-walled pressure tube equipped with a magnetic stir bar, add the secondary amine intermediate (1.0 equiv, 1.0 mmol).

-

Catalyst & CO Source: Add Pd(OAc)₂ (5 mol%, 0.05 mmol), Xantphos (10 mol%, 0.10 mmol), Mo(CO)₆ (0.5 equiv, 0.5 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol)[6].

-

Solvent Addition: In a glovebox or under strict argon flow, add anhydrous 1,4-Dioxane (10 mL). Seal the vial with a Teflon-lined crimp cap.

-

Execution: Heat the sealed vial in a pre-heated oil bath at 100 °C for 16 hours. (Caution: CO gas is generated in situ; ensure the vial is rated for pressure and the reaction is conducted behind a blast shield in a fume hood).

-

Workup: Cool the vial to room temperature. Vent the vial carefully by piercing the septum with a needle in a well-ventilated fume hood. Filter the crude mixture through a short pad of Celite, eluting with EtOAc (30 mL).

-

Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the functionalized 7-(methoxycarbonyl)isoindolin-1-one.

Data Presentation

Table 1: Optimization of the Pd-Catalyzed Carbonylation Step

| Entry | Catalyst / Ligand | CO Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ / PPh₃ | CO gas (1 atm) | Et₃N | Toluene | 100 | Trace |

| 2 | Pd(OAc)₂ / dppf | Mo(CO)₆ (0.5 eq) | K₂CO₃ | 1,4-Dioxane | 100 | 45 |

| 3 | Pd₂(dba)₃ / XPhos | Mo(CO)₆ (0.5 eq) | DBU | 1,4-Dioxane | 100 | 62 |

| 4 | Pd(OAc)₂ / Xantphos | Mo(CO)₆ (0.5 eq) | K₂CO₃ | 1,4-Dioxane | 100 | 88 |